2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide
Description
The compound 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a 1,3,4-thiadiazole derivative characterized by a tert-butyl urea substituent at the 5-position of the thiadiazole ring, a thioether linkage to an acetamide group, and an N-(3,4-dimethoxyphenethyl) side chain. The tert-butyl group enhances lipophilicity and steric bulk, which may improve metabolic stability and membrane permeability compared to smaller or aromatic substituents. The 3,4-dimethoxyphenethyl moiety likely contributes to π-π stacking or hydrogen-bonding interactions with biological targets, distinguishing it from simpler alkyl or benzothiazole side chains in related compounds .
Properties
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4S2/c1-19(2,3)22-16(26)21-17-23-24-18(30-17)29-11-15(25)20-9-8-12-6-7-13(27-4)14(10-12)28-5/h6-7,10H,8-9,11H2,1-5H3,(H,20,25)(H2,21,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPTYBDCTFFVRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiadiazole ring, a thioether linkage, and a urea functional group, which contribute to its pharmacological properties. The unique structural characteristics suggest possible applications in medicinal chemistry, particularly in antimicrobial and anticancer domains.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 401.5 g/mol. The presence of the tert-butyl group enhances hydrophobic interactions, which may influence the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.5 g/mol |
| Structural Features | Thiadiazole ring, Urea group |
Biological Activity Overview
Research indicates that compounds containing thiadiazole and urea moieties often exhibit diverse biological activities. The specific biological activities of this compound are yet to be fully elucidated; however, preliminary studies suggest potential antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Thiadiazole derivatives have been reported to possess significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains and fungi. The structural features of this compound may enhance its interaction with microbial targets:
- Mechanism : Potential interference with microbial cell wall synthesis or function.
- Comparative Analysis : Similar thiadiazole compounds have demonstrated activity against pathogens such as E. coli and Staphylococcus aureus.
Case Studies and Research Findings
- Anticancer Activity : A study on related thiadiazole derivatives indicated that some exhibited cytotoxic effects against cancer cell lines. Notably, derivatives showed IC50 values lower than standard chemotherapeutic agents like cisplatin, suggesting promising anticancer potential.
- Anti-inflammatory Properties : In vitro studies suggest that the compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation.
- Synergistic Effects : The combination of thiadiazole with other pharmacophores could lead to enhanced biological activity through synergistic mechanisms.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Thiadiazole derivatives | Thiadiazole ring | Antimicrobial | Various substitutions enhance activity |
| Urea-based compounds | Urea linkage | Antibacterial | Broad-spectrum potential |
| 1,3,4-Thiadiazole | Diverse substitutions | Antifungal | Specific enzyme inhibition |
Comparison with Similar Compounds
Ureido Derivatives
Nitrofuran and Aromatic Substituents
- Compound 14 (Ev1) : Contains a 5-nitrofuran-2-yl group and an N-(3,4-dimethoxyphenethyl)acetamide side chain. It shows potent leishmanicidal activity (IC50 = 19.1 μM) . The nitro group’s redox activity is critical for antiparasitic effects, which the target compound lacks, possibly reducing toxicity but altering efficacy.
Halogenated and Alkylthio Groups
- Compound 5e (Ev2): Bears a 4-chlorobenzylthio substituent and a phenoxy-acetamide side chain. Its lower melting point (132–134°C) suggests reduced crystallinity compared to ureido derivatives, which may correlate with solubility differences .
Acetamide Side Chain Modifications
- Compound 4a (Ev7) : Incorporates a 4-methylpiperazinyl group linked to the acetamide, enhancing solubility via tertiary amine protonation. This contrasts with the target compound’s dimethoxyphenethyl group, which prioritizes aromatic interactions over solubility .
- Compound in Ev10 : Features a 3-chlorophenylacetamide side chain, demonstrating how electron-withdrawing groups may influence binding affinity compared to the electron-rich dimethoxy substituent in the target compound .
Antiparasitic Activity
The nitrofuran-containing compound 14 (IC50 = 19.1 μM) highlights the role of redox-active groups in leishmanicidal activity . The target compound’s tert-butyl urea may instead rely on enzyme inhibition (e.g., via urea-based hydrogen bonding) rather than redox cycling.
Antiproliferative and Antimicrobial Potential
Ureido-thiadiazoles like 4g–4j (Ev6) show antiproliferative activity, with molecular weights ranging from 456–491 g/mol . The target compound’s molecular weight (~500–550 g/mol, estimated) aligns with this range, suggesting compatibility with drug-like properties.
Physicochemical Properties
- Melting Points: Ureido derivatives (e.g., 4g: 263–265°C) typically exhibit higher melting points than alkylthio or phenoxy analogs (e.g., 5e: 132–134°C), correlating with stronger intermolecular forces .
Preparation Methods
Synthetic Approach
The 1,3,4-thiadiazole core represents the central scaffold upon which other functional groups will be attached. The synthesis begins with the preparation of 2-amino-1,3,4-thiadiazole-2-thiol, a key intermediate in the overall synthetic pathway.
The most efficient method for constructing this core involves the reaction of thiosemicarbazide with carbon disulfide or carboxylic acids. According to established protocols, 2-amino-1,3,4-thiadiazoles can be synthesized via the reaction of the corresponding aliphatic carboxylic acids with thiosemicarbazide in the presence of concentrated sulfuric acid. This approach provides a convenient entry point to the desired heterocyclic system.
Detailed Reaction Procedure
The following procedure details the synthesis of 2-amino-1,3,4-thiadiazole-2-thiol:
Reagents:
- Thiosemicarbazide (1.0 equivalent)
- Carbon disulfide (1.2 equivalents) or appropriate carboxylic acid
- Potassium hydroxide (2.0 equivalents) (if using carbon disulfide)
- Concentrated sulfuric acid (excess)
Procedure:
- When using carbon disulfide: Dissolve thiosemicarbazide and potassium hydroxide in a mixture of ethanol and water (1:1 v/v).
- Cool the solution to 0-5°C and add carbon disulfide dropwise over 30 minutes.
- Stir the mixture at room temperature for 2-3 hours to form a dithiocarbamate intermediate.
- When using carboxylic acids: Mix thiosemicarbazide with the carboxylic acid in equimolar amounts.
- Add concentrated sulfuric acid slowly while maintaining the temperature below 10°C.
- Heat the mixture to 40-50°C and stir for 3-5 hours to promote cyclization.
- Cool to room temperature and neutralize with saturated sodium bicarbonate solution.
- Filter the precipitate, wash with water, and recrystallize from ethanol to obtain 2-amino-1,3,4-thiadiazole-2-thiol.
The mechanism involves the initial formation of an acylthiosemicarbazide (when using carboxylic acids) or dithiocarbamate (when using carbon disulfide), followed by intramolecular cyclization under acidic conditions to form the 1,3,4-thiadiazole ring. This approach typically yields the desired product with 65-75% efficiency.
Introduction of the tert-butyl Ureido Group
Synthetic Approach
The introduction of the tert-butyl ureido group at position 5 of the 1,3,4-thiadiazole ring requires selective functionalization of the amino group. Based on published methodologies for similar compounds, this can be achieved through a nucleophilic addition reaction of 2-amino-1,3,4-thiadiazole-2-thiol with tert-butyl isocyanate.
Research indicates that thioureas containing a 1,3,4-thiadiazole ring can be synthesized by the reaction of the corresponding 2-amino-1,3,4-thiadiazoles with isothiocyanates. By analogy, the ureido group can be introduced using isocyanates instead of isothiocyanates.
Detailed Reaction Procedure
The following procedure details the synthesis of 5-(3-(tert-butyl)ureido)-1,3,4-thiadiazole-2-thiol:
Reagents:
- 2-Amino-1,3,4-thiadiazole-2-thiol (1.0 equivalent)
- tert-Butyl isocyanate (1.2 equivalents)
- Triethylamine (1.5 equivalents)
- Anhydrous tetrahydrofuran (THF) or acetonitrile
Procedure:
- Dissolve 2-amino-1,3,4-thiadiazole-2-thiol in anhydrous THF or acetonitrile under nitrogen atmosphere.
- Add triethylamine and stir for 15 minutes at room temperature to deprotonate the amino group.
- Add tert-butyl isocyanate dropwise and stir at room temperature for 6-12 hours, monitoring by thin layer chromatography (TLC).
- After completion, evaporate the solvent under reduced pressure.
- Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain 5-(3-(tert-butyl)ureido)-1,3,4-thiadiazole-2-thiol.
The reaction proceeds through nucleophilic attack of the amino group on the electrophilic carbon of tert-butyl isocyanate, forming the ureido linkage. The triethylamine serves both as a base to enhance the nucleophilicity of the amino group and to neutralize any acid formed during the reaction. This step typically achieves yields of 70-80%.
Formation of the Thioether Linkage
Synthetic Approach
The formation of the thioether linkage involves the reaction of the thiol group of 5-(3-(tert-butyl)ureido)-1,3,4-thiadiazole-2-thiol with an appropriate α-halo-acetate ester, followed by hydrolysis to obtain the carboxylic acid. This approach is supported by literature precedents, such as the synthesis of N-(2-methoxyethyl)-5-(5-nitrothiazol-2-ylthio)-1,3,4-thiadiazol-2-amine, where a thioether bond was formed by reacting a thiol-containing thiadiazole with a bromide compound.
Detailed Reaction Procedure
The following procedure details the synthesis of 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid:
Reagents:
- 5-(3-(tert-butyl)ureido)-1,3,4-thiadiazole-2-thiol (1.0 equivalent)
- Ethyl bromoacetate (1.2 equivalents)
- Sodium methoxide (1.5 equivalents)
- Methanol
- Sodium hydroxide (2.0 equivalents, for hydrolysis)
- THF/methanol/water mixture
Procedure:
- Dissolve 5-(3-(tert-butyl)ureido)-1,3,4-thiadiazole-2-thiol in methanol.
- Add sodium methoxide solution (0.5 M in methanol) and stir for 15 minutes to form the thiolate anion.
- Add ethyl bromoacetate and stir at room temperature for 16-24 hours, monitoring by TLC.
- After confirmation of reaction completion, evaporate the solvent under reduced pressure.
- For hydrolysis, dissolve the residue in a mixture of THF, methanol, and water (2:2:1 v/v/v).
- Add sodium hydroxide and stir at room temperature for 2-4 hours to hydrolyze the ester.
- Acidify the solution to pH 3-4 with 1 N hydrochloric acid to precipitate the acid.
- Extract with ethyl acetate, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid.
This reaction follows the methodology described for similar compounds, where "To a solution of 5-(2-methoxyethylamino)-1,3,4-thiadiazole-2-thiol in MeOH was added MeONa and stirred. After 5 minutes, 2-bromo-5-nitrothiazole was added to the reaction mixture and stirred at room temperature until deemed complete by TLC". The thioether formation step typically achieves yields of 60-70%.
Coupling with 3,4-Dimethoxyphenethylamine
Comparative Analysis of Coupling Methods
The final step in the synthesis involves the formation of an amide bond between 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid and 3,4-dimethoxyphenethylamine. Based on established methodologies for similar compounds, three principal approaches can be considered: EDC/HOBt coupling, acid chloride method, and PyBOP-mediated coupling. Each method presents distinct advantages and limitations that must be considered when selecting the optimal synthetic route.
Table 1 provides a comparative analysis of these three coupling methods:
| Parameter | EDC/HOBt Method | Acid Chloride Method | PyBOP Method |
|---|---|---|---|
| Reagents | EDC, HOBt | Thionyl chloride, triethylamine | PyBOP, triethylamine |
| Solvent | Acetonitrile | Dichloromethane | DMF |
| Temperature | Room temperature | 0°C to room temperature | Room temperature |
| Reaction time | 24 hours | 1-2 hours | 20 hours |
| Expected yield | 65-75% | 70-80% | 85-95% |
| Functional group tolerance | High | Moderate | High |
| Scalability | Good | Good | Moderate |
| Cost of reagents | Moderate | Low | High |
Method A: EDC/HOBt Coupling
This method is based on the amidation reaction using N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile solvent at room temperature, as described for the synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives.
Reagents:
- 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid (1.0 equivalent)
- 3,4-Dimethoxyphenethylamine (1.1 equivalents)
- EDC (1.2 equivalents)
- HOBt (1.2 equivalents)
- Acetonitrile
Procedure:
- In a flat-bottom flask, mix 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid with equimolar quantities of EDC and HOBt in acetonitrile.
- Stir the mixture for 30 minutes at room temperature to activate the carboxylic acid.
- Add 3,4-dimethoxyphenethylamine to the reaction medium and continue stirring for 24 hours.
- After confirmation of reaction completion by TLC, evaporate the acetonitrile.
- Add ethyl acetate and water to the residue, separate the organic phase.
- Wash the organic phase with 5% sodium bicarbonate, diluted sulfuric acid, and brine.
- Dry over anhydrous sodium sulfate, filter, and evaporate the ethyl acetate.
- Purify the obtained powder by washing with diethyl ether and n-hexane, followed by column chromatography to obtain this compound.
This method follows the protocol described in the literature: "According to the scheme 1, in a flat bottom flask appropriate phenylacetic acid derivative was mixed with equimolar quantities of N-ethyl-N-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile solvent, and was stirred for 30 minutes at room temperature. Then, Equimolar quantity of 5-amino-1,3,4-thiadiazole-2-thiol was added to the reaction medium. The stirring was continued for 24 h".
Method B: Acid Chloride Method
This method involves converting the carboxylic acid to an acid chloride, which then reacts with 3,4-dimethoxyphenethylamine. The approach is based on the synthesis of N-(3,4-dimethoxyphenethyl)acetamide from 3,4-dimethoxyphenethylamine and acetyl chloride.
Reagents:
- 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid (1.0 equivalent)
- Thionyl chloride or oxalyl chloride (2.0 equivalents)
- 3,4-Dimethoxyphenethylamine (1.2 equivalents)
- Triethylamine (1.5 equivalents)
- Dichloromethane
Procedure:
- In a three-neck round-bottom flask with mechanical stirring, constant pressure dropping funnel, and built-in thermometer, dissolve 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid in anhydrous dichloromethane.
- Add thionyl chloride or oxalyl chloride dropwise at 0°C and stir for 2 hours at room temperature to form the acid chloride.
- Evaporate the solvent and excess reagent under reduced pressure.
- In a separate reaction flask, add 3,4-dimethoxyphenethylamine, triethylamine, and dichloromethane.
- Cool the mixture to 0°C and add the acid chloride dropwise over 20-30 minutes.
- Stir at 0°C for 30-60 minutes, then allow to warm to room temperature and continue stirring for 30 minutes.
- Wash the reaction mixture with water, 5% sodium bicarbonate, diluted hydrochloric acid, and brine.
- Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
- Purify by recrystallization or column chromatography to obtain the final product.
This procedure is adapted from the method described in the literature: "90.56 g (0.5 mol) of 3,4-dimethoxyphenethylamine, 100 mL (0.72 mol) of triethylamine and 455 mL of dichloromethane were successively added to the reaction flask. With stirring, the above mixture was reduced to 0°C. Then, 0.60 mol of acetyl chloride or acetic anhydride was weighed and transferred to a constant pressure dropping funnel; acetyl chloride or acetic anhydride was added dropwise to the above reaction solution at an internal temperature of 0°C; the dropping time lasted for about 20-30 minutes".
Method C: PyBOP-Mediated Coupling
This method employs benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as a coupling agent, based on the synthesis of N-(3,4-dimethoxyphenethyl) derivatives.
Reagents:
- 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid (1.0 equivalent)
- 3,4-Dimethoxyphenethylamine (1.2 equivalents)
- PyBOP (1.2 equivalents)
- Triethylamine (3.0 equivalents)
- N,N-Dimethylformamide (DMF)
Procedure:
- Dissolve 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid in anhydrous DMF.
- Add 3,4-dimethoxyphenethylamine, PyBOP, and triethylamine to the solution.
- Stir the mixture under nitrogen atmosphere at room temperature for 20 hours.
- Add dichloromethane to the reaction mixture and wash with water.
- Add ethyl acetate and wash with 5% potassium carbonate, 10% hydrochloric acid, and brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- Purify by column chromatography or recrystallization to obtain the final product.
This procedure follows the method described in the literature for similar compounds: "To a solution of 3-methylbut-2-enoic acid in DMF was added 2-(3,4-dimethoxyphenyl)ethylamine, PyBOP and Et3N. The mixture was stirred under N2 at room temperature for 20 h".
Purification and Characterization
Purification Methods
The purification of this compound requires careful consideration of the compound's physicochemical properties. Based on established protocols for similar compounds, the following purification methods can be employed:
Column Chromatography:
- Stationary phase: Silica gel
- Mobile phase: Gradient of ethyl acetate in petroleum ether (30-70%)
- Detection: UV visualization at 254 nm
Recrystallization:
- Solvent system: Ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane
- Procedure: Dissolve the crude product in a minimum amount of hot solvent, cool slowly to room temperature, then refrigerate to promote crystallization
Washing Protocol:
Following the protocol described for similar compounds, the crude product can be purified by:
- Washing with diethyl ether to remove non-polar impurities
- Washing with n-hexane to remove residual solvents
- Final purification by column chromatography using an appropriate solvent system
Characterization Methods
The identity and purity of the synthesized compound can be confirmed using various analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H NMR spectroscopy would show characteristic signals for:
- tert-butyl group: δ 1.2-1.5 ppm (singlet, 9H)
- Methylene groups: δ 2.7-4.0 ppm (multiple signals)
- Methoxy groups: δ 3.8-3.9 ppm (two singlets, 3H each)
- Aromatic protons: δ 6.7-7.0 ppm (multiplet, 3H)
- Amide and ureido NH protons: δ 7.5-9.0 ppm (broad signals)
Infrared (IR) Spectroscopy:
Characteristic absorption bands would include:
- N-H stretching (amide and ureido): 3300-3500 cm-1
- C=O stretching (amide and ureido): 1630-1680 cm-1
- C-O-C stretching (methoxy): 1240-1280 cm-1
- C-S stretching: 600-700 cm-1
Mass Spectrometry (MS):
The molecular ion peak would correspond to the molecular weight of the compound (approximately 482 g/mol), with characteristic fragmentation patterns.
Optimization Considerations
Regioselectivity Challenges
A significant challenge in the synthesis of this compound is controlling the regioselectivity of reactions on the 1,3,4-thiadiazole ring. The 2-amino-1,3,4-thiadiazole-2-thiol intermediate contains multiple nucleophilic sites (amino group, thiol group), which can lead to competing reactions. Strategies to address this challenge include:
- Temperature control: Lower temperatures generally favor reaction at the more nucleophilic amino group
- Sequential protection/deprotection: Temporary protection of the thiol group during the ureido formation step
- pH control: Manipulation of reaction pH to selectively activate one nucleophilic site over others
Stability of Intermediates
The stability of intermediates, particularly the 5-(3-(tert-butyl)ureido)-1,3,4-thiadiazole-2-thiol, may be compromised under certain conditions. The ureido group can be sensitive to strong acidic or basic environments. Considerations include:
- Mild reaction conditions during subsequent steps
- Careful pH control during workup procedures
- Avoidance of prolonged heating during purification
- Storage of intermediates under inert atmosphere and low temperature
Optimization of Coupling Conditions
The final amide coupling step offers several methodologies with varying efficiencies. Optimization strategies include:
- For EDC/HOBt coupling: Addition of catalytic DMAP (4-dimethylaminopyridine) can enhance reactivity
- For acid chloride method: Freshly prepared acid chloride and anhydrous conditions are critical
- For PyBOP method: Pre-activation of the acid component before addition of the amine can improve yields
The preparation of this compound requires a multi-step synthetic pathway involving the construction of the 1,3,4-thiadiazole core, introduction of the tert-butyl ureido group, formation of the thioether linkage, and coupling with 3,4-dimethoxyphenethylamine. The comprehensive synthetic routes outlined in this article provide detailed procedures adapted from established methodologies for similar compounds.
Among the various methods for the final coupling step, the PyBOP-mediated approach offers the highest potential yield (85-95%), though at higher cost and with more challenging purification due to the use of DMF. The EDC/HOBt method provides a good balance of yield, cost, and functional group tolerance, making it suitable for most laboratory-scale syntheses. The acid chloride method offers the advantage of shorter reaction times but requires careful handling of sensitive intermediates.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?
The synthesis typically involves a multi-step approach:
- Thiadiazole ring formation : Cyclization of thiocarbazides or hydrazine-carbothioamide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Acylation reactions : Introduction of the acetamide and ureido groups via nucleophilic substitution or coupling reagents (e.g., EDC/HOBt) .
- Critical conditions : Solvents (DMF, acetone), bases (K₂CO₃, Et₃N), and temperature control (60–100°C) to minimize side reactions and optimize yields (60–85%) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify regiochemistry and functional group integration (e.g., tert-butyl urea at δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (ESI-TOF) to confirm molecular weight (e.g., [M+H]⁺ at m/z 495.2) .
- Chromatography : HPLC (C18 column, acetonitrile/water) for purity assessment (>95%) .
- Elemental analysis : Carbon, hydrogen, nitrogen (CHN) ratios to validate stoichiometry .
Q. How does the compound’s solubility profile influence formulation strategies in preclinical studies?
- Solubility data : Limited solubility in aqueous buffers (e.g., <50 µM in PBS) but improved in DMSO or co-solvents (e.g., PEG-400) .
- Formulation approaches : Use of surfactants (e.g., Tween-80) or liposomal encapsulation to enhance bioavailability for in vivo administration .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro bioactivity and in vivo efficacy?
- Pharmacokinetic (PK) studies : Measure plasma half-life, tissue distribution, and metabolic stability (e.g., liver microsome assays) to identify rapid clearance or poor absorption .
- Metabolite profiling : LC-MS/MS to detect inactive or toxic metabolites that reduce efficacy .
- Formulation optimization : Adjust particle size (nanonization) or use prodrug strategies to enhance bioavailability .
Q. What computational strategies are effective for predicting target interactions and guiding SAR studies?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinase or protease targets) .
- Molecular Dynamics (MD) simulations : GROMACS to assess binding stability over time (e.g., RMSD <2 Å over 100 ns) .
- QSAR models : Use of Hammett constants or 3D descriptors (e.g., CoMFA) to correlate substituent effects with activity .
Q. How do structural modifications at the thiadiazole or acetamide regions influence potency and selectivity?
- Thiadiazole modifications :
| Substituent | Effect | Example |
|---|---|---|
| Electron-withdrawing (e.g., -CF₃) | ↑ Enzyme inhibition (IC₅₀ <1 µM) | |
| Bulky groups (e.g., tert-butyl) | ↑ Selectivity for kinase targets |
- Acetamide modifications :
- Phenethyl chain elongation : Reduces cytotoxicity (CC₅₀ >100 µM) while retaining activity .
- Methoxy group position : 3,4-Dimethoxy enhances membrane permeability (PAMPA logPe >−5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
